3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide
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Description
3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16F2N6O2S and its molecular weight is 394.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which are a key component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This binding can lead to changes in the function of these targets, which could be the basis for the compound’s biological effects.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index . This suggests that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it’s likely that the compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compoundFor example, some compounds need to be stored at low temperatures or protected from light to maintain their stability .
Biochemical Analysis
Biochemical Properties
The 3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide compound has been found to interact with a variety of enzymes and receptors in the biological system . These interactions are believed to be due to the compound’s ability to bind in the biological system, a characteristic feature of the triazole compounds
Cellular Effects
Related triazolo pyrazine derivatives have shown anti-tumor activity against various cancer cell lines . These compounds have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules . This could potentially involve enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,4-difluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S/c1-10-20-21-16-15(19-5-7-24(10)16)23-6-4-11(9-23)22-27(25,26)12-2-3-13(17)14(18)8-12/h2-3,5,7-8,11,22H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUBYWBRBNAYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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